N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(14-11-21-8-9-23-14)19(10-12-4-3-7-22-12)17-18-13-5-1-2-6-15(13)24-17/h1-7,11H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTQFNHXVGGQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 352.4 g/mol. Its structure includes a benzothiazole ring and a furan moiety, which are significant for its biological activity.
Antibacterial Activity
Research has demonstrated that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial potency of benzothiazole derivatives against S. aureus. The results indicated that several compounds had minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin and streptomycin. Notably, some derivatives displayed resistance frequencies (FoRs) below , suggesting a low likelihood of developing resistance when used therapeutically .
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| Benzothiazole Derivative A | 0.012 | |
| Benzothiazole Derivative B | 0.008 | |
| Ampicillin | 0.5 |
Antifungal Activity
The antifungal potential of this compound has also been investigated. Research indicates that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings
A study reported that a related compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in bacterial metabolism and cancer cell growth. The compound may inhibit DNA gyrase in bacteria or disrupt signaling pathways in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several benzothiazole-carboxamide derivatives, differing primarily in substituents on the benzothiazole ring and the carboxamide side chains:
Key Observations :
- Substituent Impact: The presence of electron-withdrawing groups (e.g., NO₂, Cl) on the benzothiazole ring enhances kinase inhibitory activity, as seen in . The dihydrodioxine ring in the target compound may improve metabolic stability compared to simpler carboxamides .
- Furan vs. Thiadiazole : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic motif distinct from the thiadiazole-phenylurea side chain in , which may alter binding affinity to VEGFR-2 or other targets.
Physicochemical Properties
- Molecular Weight : The target compound (estimated MW ~375 g/mol) falls within the acceptable range for drug-like molecules, similar to (MW 384.5).
Q & A
Q. What are the standard protocols for synthesizing N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
Synthesis typically involves multi-step reactions, starting with the preparation of benzothiazole and furan intermediates. For example:
- Acylation : React 5-R-benzylthiazol-2-yl amines with furan-carboxylic acid derivatives under reflux in acetonitrile or DMF .
- Purification : Use column chromatography (silica gel) and recrystallization (ethanol/water) to isolate the product.
- Validation : Confirm purity via thin-layer chromatography (TLC) on Silica Gel 60 F254 plates .
Q. How is the compound structurally characterized in academic research?
- Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent, 400 MHz spectrometer) to confirm substituent connectivity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., ESI+ mode) .
- X-ray Crystallography : Optional for unambiguous confirmation of stereochemistry, though not explicitly reported in the evidence.
Q. What safety protocols are recommended for handling this compound?
Q. How is purity assessed during synthesis?
- TLC : Monitor reaction progress using Merck Silica Gel 60 F254 plates with ethyl acetate/hexane eluent .
- Melting Point : Determine uncorrected melting points in open capillary tubes to compare with literature values .
Advanced Research Questions
Q. How can computational methods optimize the compound’s synthesis?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to predict energy barriers and intermediates .
- Condition Screening : Apply machine learning to analyze experimental parameters (solvent, temperature) from historical data, narrowing optimal conditions .
Q. What methodologies evaluate the compound’s biological activity?
- Anticancer Assays : Test against cancer cell lines (e.g., MTT assay) at concentrations of 1–100 μM, comparing IC₅₀ values of derivatives with varying R-groups .
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
Q. How do structural modifications impact activity?
- Substituent Effects : Replace the furan-2-ylmethyl group with methyl or phenyl analogs to assess changes in cytotoxicity. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced anticancer activity .
- SAR Analysis : Correlate logP values (e.g., 2.82–3.50) with membrane permeability and bioactivity .
Q. What challenges arise in scaling up synthesis?
- Reactor Design : Optimize heat/mass transfer for exothermic acylation steps using continuous-flow reactors .
- Separation : Implement membrane technologies (e.g., nanofiltration) to isolate intermediates efficiently .
Q. How is environmental degradation studied?
Q. What interdisciplinary approaches enhance research on this compound?
- Material Informatics : Combine NMR data with cheminformatics tools (e.g., KNIME workflows) to predict novel derivatives .
- Reaction Engineering : Apply CRDC subclass RDF2050112 (reaction fundamentals) to design scalable reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
